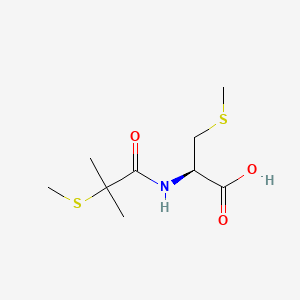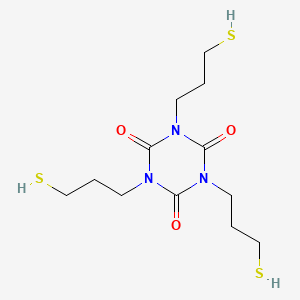
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three sulfanylpropyl groups attached to a triazinane-2,4,6-trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reaction conditionsorganic solvent, base (e.g., triethylamine), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various triazine derivatives depending on the nucleophile used.
科学的研究の応用
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine core can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions contribute to the compound’s biological and therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but lacking the sulfanylpropyl groups.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione: A related compound with hydroxyethyl groups instead of sulfanylpropyl groups.
1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with aminophenyl groups.
Uniqueness
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of sulfanylpropyl groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to undergo specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
CAS番号 |
78366-85-5 |
|---|---|
分子式 |
C12H21N3O3S3 |
分子量 |
351.5 g/mol |
IUPAC名 |
1,3,5-tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H21N3O3S3/c16-10-13(4-1-7-19)11(17)15(6-3-9-21)12(18)14(10)5-2-8-20/h19-21H,1-9H2 |
InChIキー |
HNHFTARXTMQRCF-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=O)N(C(=O)N(C1=O)CCCS)CCCS)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



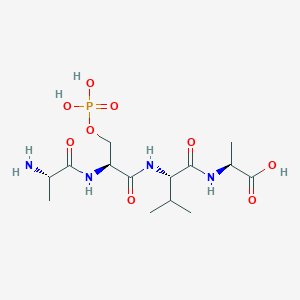
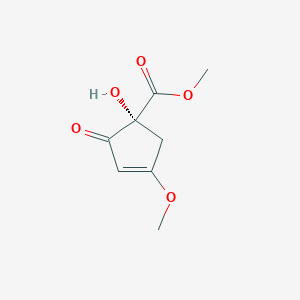
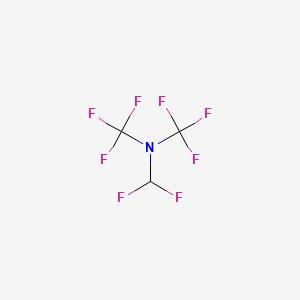
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
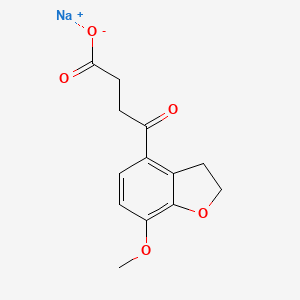
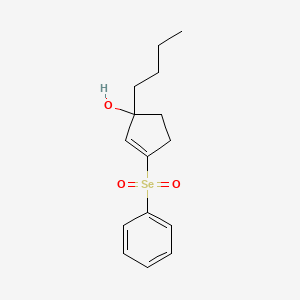

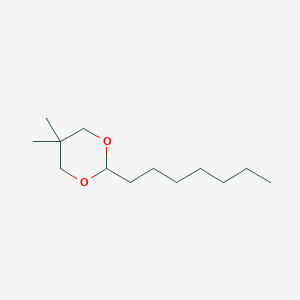
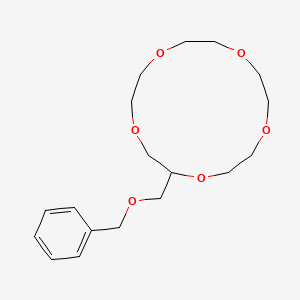
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
